

Hexadimethrine Bromide: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of **Hexadimethrine bromide**, a cationic polymer widely utilized by researchers, scientists, and drug development professionals. This document outlines its core physicochemical properties, mechanism of action, and detailed protocols for its application in viral transduction, with a focus on enhancing experimental reproducibility and success.

Core Properties of Hexadimethrine Bromide

Hexadimethrine bromide, commercially known as Polybrene, is a polymeric compound essential for various laboratory applications. Below is a summary of its key identifiers and physicochemical characteristics.

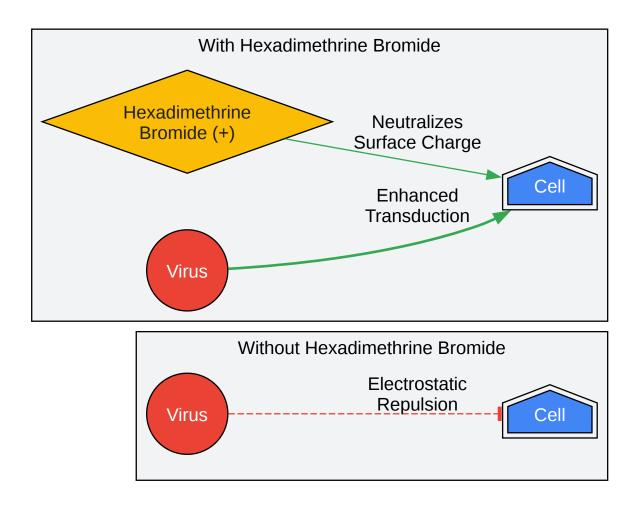


Property	Value	Citation(s)
CAS Number	28728-55-4	[1][2][3]
Molecular Formula	(C13H30Br2N2)n	[4]
Molecular Weight	Variable (Polymer)	[4]
Typical Range: 4,000 - 6,000 Da		
General Range: 5,000 - 10,000 Da		
Specific Formulation Example: 1122.6 Da	[5][6]	
Synonyms	Polybrene, 1,5-Dimethyl-1,5-diazaundecamethylene polymethobromide	[1][4]

Mechanism of Action in Viral Transduction

Hexadimethrine bromide is primarily employed to enhance the efficiency of viral transduction in cell culture, particularly with retroviruses and lentiviruses.[1][4] The surfaces of both the viral particles and the target cells are negatively charged, leading to electrostatic repulsion that can hinder the infection process.[4][7] As a cationic polymer, Hexadimethrine bromide neutralizes this charge repulsion by binding to the negatively charged sialic acid residues on the cell surface.[1][4][8] This action facilitates a closer association between the virions and the cell membrane, thereby significantly increasing the rate of successful transduction, potentially by 100 to 1000-fold.[1]





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Mechanism of **Hexadimethrine Bromide** Action.

Experimental Protocols for Viral Transduction

The successful use of **Hexadimethrine bromide** requires careful optimization of its concentration to maximize transduction efficiency while minimizing cytotoxicity. The optimal concentration is cell-type dependent and should be empirically determined.

Recommended Concentrations and Cytotoxicity



Parameter	Concentration Range	Notes	Citation(s)
Optimal Concentration	2 - 12 μg/mL	The ideal concentration varies by cell type and should be determined experimentally.	[9][10]
8 - 10 μg/mL	A commonly used concentration for many cell lines.	[11]	
Cytotoxicity	> 10 μg/mL	Concentrations exceeding this level can adversely affect the proliferation of certain cell types.	[12]
> 24 hours exposure	Prolonged exposure can be toxic to cells.	[9]	

General Protocol for Lentiviral Transduction of Adherent Cells

This protocol provides a general workflow for the transduction of adherent cells in a 6-well plate format.

- Cell Seeding: Plate target cells 24 hours prior to transduction to achieve 30-70% confluency at the time of infection.[5][13]
- Preparation of Transduction Medium: Prepare the cell culture medium containing the desired concentration of Hexadimethrine bromide (typically 5-8 μg/mL).[4]
- Addition of Virus: Thaw the lentiviral supernatant and add the appropriate volume to the transduction medium to achieve the desired multiplicity of infection (MOI).

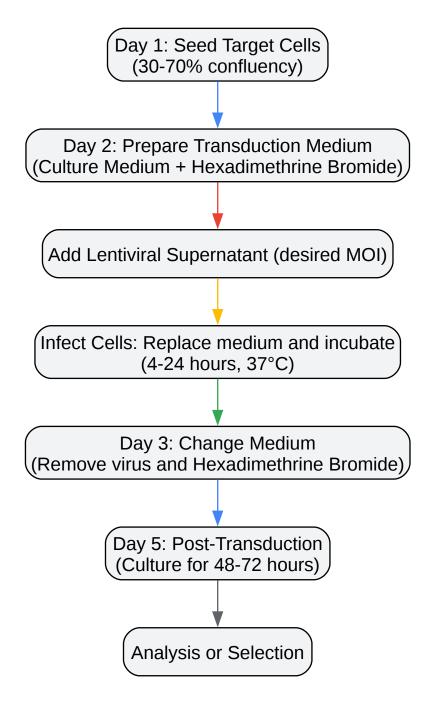
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- Infection: Replace the existing medium in the cell culture plate with the virus- and **Hexadimethrine bromide**-containing medium. Gently swirl the plate to mix.[4]
- Incubation: Incubate the cells at 37°C and 5% CO₂ for 4 to 24 hours. The incubation time may need to be shortened for sensitive cell lines to minimize toxicity.[3][9]
- Medium Change: After the incubation period, remove the medium containing the virus and Hexadimethrine bromide, and replace it with fresh, pre-warmed complete culture medium.
 [3][5]
- Post-Transduction Culture: Continue to culture the cells for 48-72 hours to allow for gene expression before proceeding with analysis or selection.[4][6]





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